(S,R)-BtbbIn-Sabox
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Overview
Description
(S,R)-BtbbIn-Sabox is a chiral organometallic compound that has garnered significant interest in the field of synthetic chemistry. This compound is known for its unique stereochemistry, which allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers and industrial chemists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-BtbbIn-Sabox typically involves the reaction of a chiral ligand with an indium precursor. One common method involves the use of a chiral phosphine ligand, which reacts with indium trichloride under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to maintain the integrity of the chiral centers.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, the use of automated systems can help to minimize human error and increase production efficiency.
Chemical Reactions Analysis
Types of Reactions
(S,R)-BtbbIn-Sabox is known to undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides, which can be useful in different catalytic processes.
Reduction: It can also be reduced under specific conditions to yield different indium-containing species.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another molecule.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield indium oxides, while reduction reactions can produce indium hydrides. Substitution reactions can result in a wide range of organometallic compounds, depending on the nucleophile used.
Scientific Research Applications
(S,R)-BtbbIn-Sabox has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including asymmetric synthesis, where its chiral nature is particularly valuable.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.
Medicine: Research into the compound’s potential as a drug delivery agent is ongoing, with studies focusing on its ability to target specific cells and tissues.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties can improve reaction efficiency and selectivity.
Mechanism of Action
The mechanism by which (S,R)-BtbbIn-Sabox exerts its effects is primarily through its ability to coordinate with various substrates, facilitating their transformation into desired products. The compound’s chiral centers play a crucial role in determining the stereochemistry of the products, making it a valuable tool in asymmetric synthesis. The molecular targets and pathways involved in these processes are still under investigation, but early studies suggest that the compound interacts with specific enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
(S,R)-BtbbIn-Sabox can be compared to other chiral organometallic compounds, such as (R,R)-BtbbIn-Sabox and (S,S)-BtbbIn-Sabox. While these compounds share similar structures, their stereochemistry can lead to different reactivity and selectivity in chemical reactions. For example, (R,R)-BtbbIn-Sabox may be more effective in certain catalytic processes, while (S,S)-BtbbIn-Sabox might be preferred for others. The unique properties of this compound, such as its specific chiral configuration, make it particularly valuable in applications where precise control over product stereochemistry is required.
Properties
IUPAC Name |
(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N2O2/c1-41(2,3)31-19-15-27(16-20-31)25-43(26-28-17-21-32(22-18-28)42(4,5)6,39-44-37-33-13-9-7-11-29(33)23-35(37)46-39)40-45-38-34-14-10-8-12-30(34)24-36(38)47-40/h7-22,35-38H,23-26H2,1-6H3/t35-,36-,37+,38+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVITPISLPTGTP-RNATXAOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC4C(O3)CC5=CC=CC=C45)C6=NC7C(O6)CC8=CC=CC=C78 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@@H]4[C@H](O3)CC5=CC=CC=C45)C6=N[C@@H]7[C@H](O6)CC8=CC=CC=C78 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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